

# An In-depth Technical Guide to Vinyl Pivalate and its Synonyms

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## Compound of Interest

Compound Name: Vinyl pivalate

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This technical guide provides a comprehensive overview of **vinyl pivalate**, a versatile monomer with significant applications in polymer chemistry and potential relevance to the fields of drug delivery and biomedical materials. This document details its chemical identity, physical and chemical properties, and provides in-depth experimental protocols for its synthesis and polymerization.

## Chemical Identity and Synonyms

**Vinyl pivalate** is a vinyl ester of pivalic acid. It is a key monomer in the synthesis of specialized polymers, most notably poly(**vinyl pivalate**) (PVPI), which serves as a precursor to poly(vinyl alcohol) (PVA) with specific stereochemical properties. Understanding its various synonyms is crucial for a comprehensive literature and database search.

Table 1: Synonyms and Identifiers for **Vinyl Pivalate**

Name Type	Identifier
Common Name	Vinyl pivalate
Synonym	Vinyl trimethylacetate
Ethenyl 2,2-dimethylpropanoate	
Pivalic acid vinyl ester	
Trimethylacetic acid vinyl ester	
Vinyl neopentanoate	
Vynate Neo 5	
Veova 5	
IUPAC Name	Ethenyl 2,2-dimethylpropanoate
CAS Number	3377-92-2
EC Number	222-175-4
PubChem CID	256591
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>2</sub>

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **vinyl pivalate** is essential for its handling, storage, and application in experimental settings.

Table 2: Quantitative Physicochemical Data for **Vinyl Pivalate**

Property	Value	Source
Molecular Weight	128.17 g/mol	[1][2][3][4][5]
Density	0.866 g/mL at 25 °C	[1][3][6]
Boiling Point	110 °C	[3][6]
Melting Point	-78 °C	[3]
Refractive Index (n <sub>20/D</sub> )	1.405	[3][6]
Flash Point	10 °C (50 °F) - closed cup	[3][6]
Solubility	Soluble in methanol.	[3]
Stability	Stable, but may polymerize spontaneously. Typically supplied with an inhibitor like hydroquinone.	[3]
InChIKey	YCUBDDIKWLELPD-UHFFFAOYSA-N	[3][5]
SMILES	<chem>CC(C)(C)C(=O)OC=C</chem>	[5][6]

## Experimental Protocols

Detailed methodologies for the synthesis and polymerization of **vinyl pivalate** are critical for researchers aiming to utilize this monomer in their work.

**Vinyl pivalate** can be synthesized through several routes, with the most common being the vinylation of pivalic acid with acetylene or a transvinylation reaction with another vinyl ester, such as vinyl acetate.

### 3.1.1. Synthesis via Vinylation of Pivalic Acid with Acetylene

This method involves the direct addition of pivalic acid to acetylene, often catalyzed by a metal salt.

- Reaction Principle: The reaction involves the catalyzed addition of the carboxylic acid to the triple bond of acetylene.[\[7\]](#)[\[8\]](#)
- Catalysts: Zinc, ruthenium, and palladium-based catalysts are commonly employed.[\[9\]](#)[\[10\]](#)
- General Protocol (Heterogeneous Catalysis):
  - A solution of pivalic acid in a suitable organic solvent (e.g., N,N-dimethylformamide) is prepared.[\[8\]](#)
  - A supported metal catalyst (e.g., zinc on silicon oxycarbide) is added to the solution.[\[8\]](#)
  - The reaction mixture is heated to a specific temperature (e.g., 150 °C) in a reactor.[\[8\]](#)
  - Acetylene gas is introduced into the reactor, and the reaction is allowed to proceed for a set duration (e.g., 12 hours).[\[8\]](#)
  - After the reaction, the mixture is cooled, and the catalyst is removed by filtration.[\[8\]](#)
  - The product, **vinyl pivalate**, is then purified, typically by distillation.

### 3.1.2. Synthesis via Transvinylation with Vinyl Acetate

Transvinylation is an equilibrium reaction where the vinyl group is exchanged between a vinyl ester and a carboxylic acid.[\[6\]](#)[\[11\]](#)

- Reaction Principle: This process is often catalyzed by ruthenium or palladium compounds.[\[6\]](#)  
[\[12\]](#)
- General Protocol (Homogeneous Catalysis):
  - A liquid phase mixture of pivalic acid and an excess of vinyl acetate is prepared.[\[11\]](#)
  - A soluble ruthenium or palladium catalyst is added to the mixture.[\[6\]](#)[\[12\]](#)
  - The mixture is heated to a temperature that facilitates transvinylation (e.g., 80-120 °C).[\[11\]](#)

- As the reaction proceeds, the lower-boiling acetic acid and unreacted vinyl acetate can be continuously removed by distillation to drive the equilibrium towards the formation of **vinyl pivalate**.[\[11\]](#)
- The resulting **vinyl pivalate** is then purified from the reaction mixture.

Poly(**vinyl pivalate**) (PVPI) is a key polymer derived from **vinyl pivalate**, often used as a precursor for syndiotactic poly(vinyl alcohol) (PVA).[\[13\]](#)

### 3.2.1. Emulsion Polymerization of **Vinyl Pivalate**

This method is used to produce high molecular weight poly(**vinyl pivalate**).[\[13\]](#)

- Materials:
  - **Vinyl pivalate** (monomer)
  - 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) (initiator)[\[13\]](#)
  - Sodium dodecyl sulfate (SDS) (emulsifier)[\[13\]](#)
  - Deionized water
- Protocol:
  - An aqueous solution of the emulsifier (SDS) is prepared in a reaction vessel.
  - The initiator (AAPH) is dissolved in deionized water and added to the reactor.
  - The monomer, **vinyl pivalate**, is then added to the aqueous solution with stirring to form an emulsion.
  - The reaction mixture is heated to a specific temperature (e.g., 55-75 °C) under an inert atmosphere (e.g., nitrogen) to initiate polymerization.[\[4\]](#)
  - The polymerization is allowed to proceed for a defined period to achieve high conversion.
  - The resulting poly(**vinyl pivalate**) latex can be coagulated, washed, and dried.

### 3.2.2. Radical Polymerization of **Vinyl Pivalate**

This method can be used for kinetic studies and the synthesis of well-defined polymers.[\[14\]](#)

- Materials:
  - **Vinyl pivalate** (monomer)
  - Benzoin (photo-initiator)[\[14\]](#)
- Protocol (Pulsed-Laser Polymerization):
  - A solution of the photo-initiator in bulk **vinyl pivalate** is prepared.[\[14\]](#)
  - The monomer mixture is placed in a suitable reaction vessel (e.g., a quartz cuvette).[\[14\]](#)
  - The temperature of the mixture is controlled.[\[14\]](#)
  - The solution is exposed to a pulsed laser at a specific wavelength (e.g., 351 nm) to initiate polymerization.[\[14\]](#)
  - The reaction is run for a short duration to achieve low monomer conversion.[\[14\]](#)
  - The resulting polymer is precipitated in a non-solvent (e.g., methanol), collected, and dried.[\[14\]](#)

## Applications in Drug Delivery and Biomedical Materials

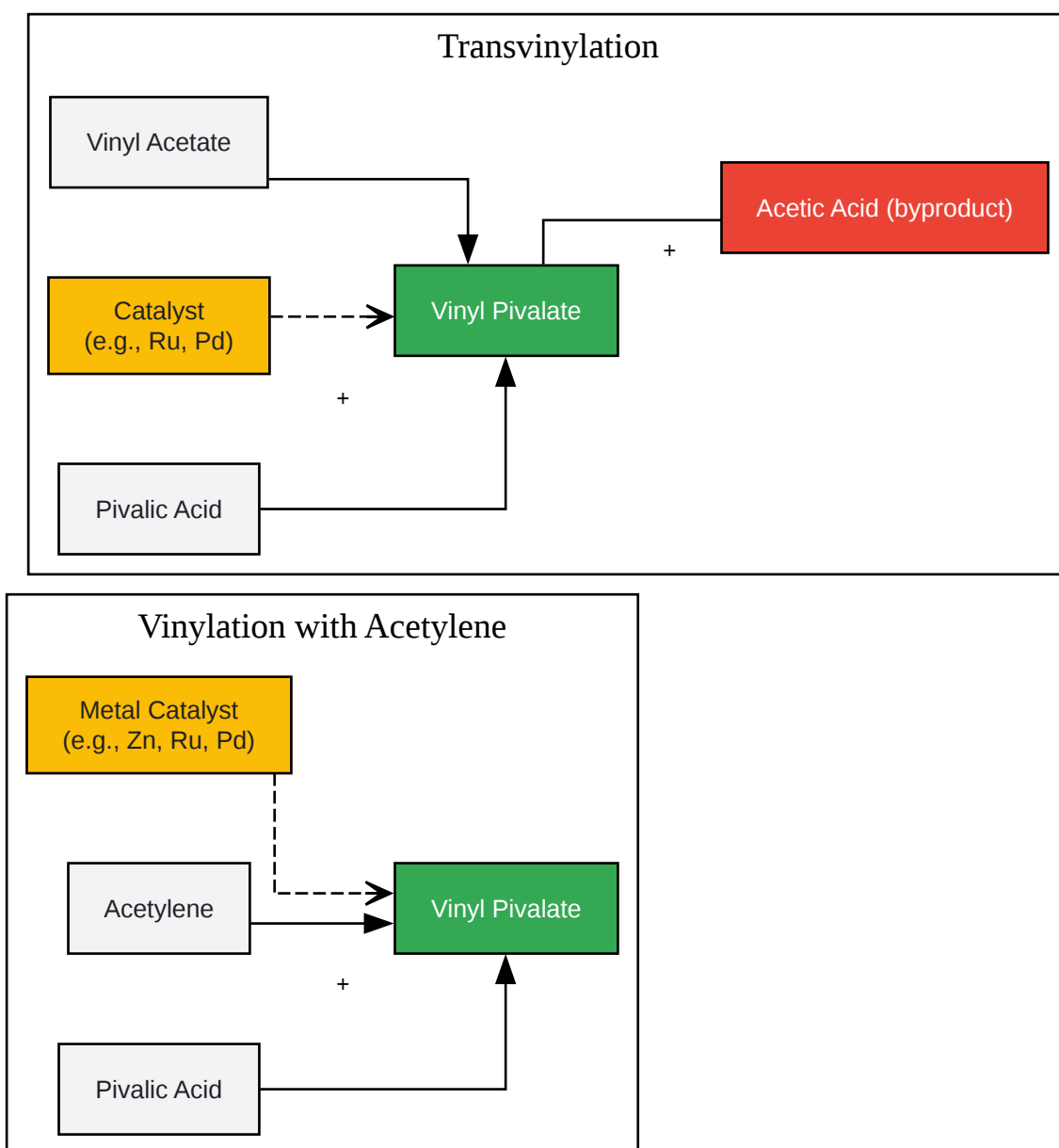
While **vinyl pivalate** itself is a monomer, its polymer, poly(**vinyl pivalate**), and the derived poly(vinyl alcohol) have shown promise in biomedical applications.[\[13\]](#)[\[15\]](#)

- Drug Delivery Systems: Poly(vinyl alcohol), derived from poly(**vinyl pivalate**), is a water-soluble, biocompatible polymer that has been extensively investigated for drug delivery applications, including the formation of hydrogels, nanoparticles, and micelles for controlled and targeted drug release.[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Biomedical Materials: Magnetic nanocomposites based on poly(**vinyl pivalate**) have been synthesized and evaluated for their potential in biomedical applications such as embolotherapy and hyperthermia.[15][19]

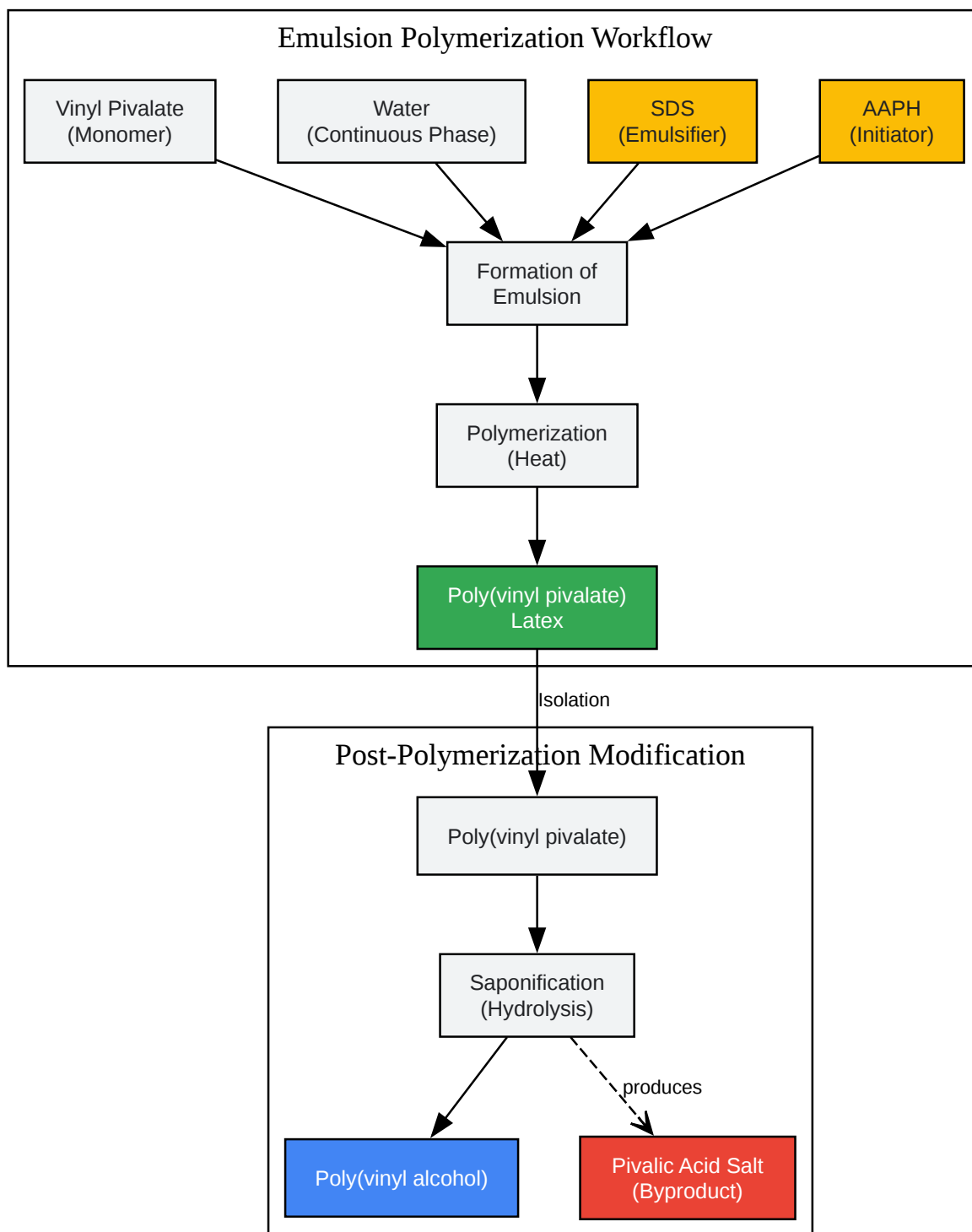
## Visualized Workflows and Pathways

To further elucidate the processes described, the following diagrams illustrate the synthesis and polymerization of **vinyl pivalate**.



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Caption: Synthesis routes to **vinyl pivalate**.



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Caption: Polymerization of **vinyl pivalate** and subsequent modification.

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